Sudan III-d6

Description

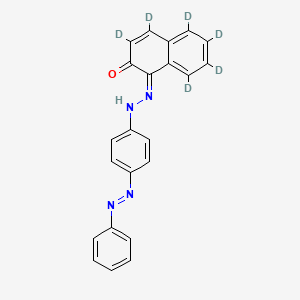

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,25H/b24-23?,26-22-/i4D,5D,6D,9D,10D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPQPMPFXUWUOT-OJPXFQCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C3C(=O)C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N\NC3=CC=C(C=C3)N=NC4=CC=CC=C4)[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Sudan III-d6

An In-Depth Technical Guide to Sudan III-d6

This guide provides a comprehensive overview of this compound, a deuterated analog of the fat-soluble dye Sudan III. Tailored for researchers, scientists, and professionals in drug development and analytical chemistry, this document details its chemical properties, primary applications, synthesis, and relevant experimental protocols.

Introduction

This compound is the deuterium-labeled form of Sudan III, a lipophilic bisazo dye.[1] Its chemical structure is analogous to the parent compound, with six hydrogen atoms replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical methods.[1] While the non-deuterated Sudan III is known for its use as a biological stain for lipids and as a colorant for various nonpolar substances like oils and waxes, this compound is primarily utilized in quantitative analysis to ensure accuracy and precision.[1][2] It is particularly crucial for the detection and quantification of banned Sudan dyes in food products, helping to correct for matrix effects and sample loss during analysis.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, with data for its non-deuterated counterpart provided for comparison.

| Property | This compound | Sudan III (Non-deuterated) |

| Molecular Formula | C₂₂H₁₀D₆N₄O[3][4] | C₂₂H₁₆N₄O[1][5] |

| Molecular Weight | 358.43 g/mol [3][4] | ~352.40 g/mol [1][6] |

| CAS Number | 1014689-17-8[7] | 85-86-9[7] |

| Appearance | Reddish-brown crystals or powder[7][8] | Reddish-brown crystals[2][8] |

| Alternate Names | Sudan Red III-d6, 1-[[4-(Phenylazo)phenyl]azo]- 2-naphthalenol-d6[3][9] | Solvent Red 23, C.I. 26100[1] |

| Solubility | Soluble in chloroform, toluene; slightly soluble in ethanol; insoluble in water[5][10] | Soluble in chloroform, fats, oils; insoluble in water[5][10] |

| Max. Absorption (λmax) | Not specified | 507-510 nm[2][5] |

Core Applications in Research

The primary application of this compound is as an internal standard in quantitative analytical methods, leveraging its chemical similarity to the analyte and its distinct mass.

Internal Standard for LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the leading technique for detecting and quantifying Sudan dyes in various matrices, especially food products where they are illegal additives.[1] Due to the complexity of these matrices, significant signal suppression or enhancement (matrix effects) can occur, leading to inaccurate results.

This compound is added to samples at a known concentration at the beginning of the extraction process.[1] Since it behaves almost identically to the non-labeled Sudan III throughout sample preparation and chromatographic separation, any loss of analyte is mirrored by a proportional loss of the internal standard.[1] In the mass spectrometer, this compound is easily distinguished from Sudan III by its higher mass. Quantification is based on the ratio of the analyte's signal to the internal standard's signal, which effectively cancels out variations from matrix effects, sample loss, and instrument response fluctuations.[1] This ratiometric approach is fundamental for validating analytical methods and ensuring regulatory compliance.[1]

Biological Staining

While this compound is not typically used for staining due to its cost and primary role in analytics, its parent compound, Sudan III, is a well-established lysochrome (fat-soluble dye) for the histological visualization of lipids.[8][11] It is used to stain triglycerides in frozen tissue sections and can also stain some protein-bound lipids.[5][8] The dye physically dissolves in the lipid droplets, imparting a characteristic orange-red color.[8]

Experimental Protocols

Protocol: Quantification of Sudan Dyes in Food Samples via LC-MS/MS

This protocol outlines a general procedure for using this compound as an internal standard for the analysis of Sudan III in a food matrix.

1. Sample Preparation and Extraction:

-

Homogenize a known weight of the food sample (e.g., chili powder, tomato sauce).

-

Spike the sample with a precise volume of a standard solution of this compound.

-

Extract the analytes and the internal standard using an appropriate organic solvent (e.g., acetonitrile). This may involve vortexing, sonication, and centrifugation.

-

The extraction may be followed by a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

2. Chromatographic Separation:

-

System: High-Performance Liquid Chromatography (HPLC).[1]

-

Column: Reversed-phase C18 column.[1]

-

Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with a modifier like formic acid or ammonium acetate).[1]

-

Injection Volume: 10 µL.

-

Flow Rate: 1.0 mL/min.

3. Mass Spectrometric Detection:

-

System: Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Sudan III and this compound are monitored.

4. Quantification:

-

Prepare a series of calibration standards containing known concentrations of Sudan III and a constant concentration of this compound.

-

Construct a calibration curve by plotting the peak area ratio (Sudan III / this compound) against the concentration of Sudan III.[1]

-

Calculate the concentration of Sudan III in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. This compound | 1014689-17-8 | Benchchem [benchchem.com]

- 2. Sudan III - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. stainsfile.com [stainsfile.com]

- 6. Sudan III | CAS#:85-86-9 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mlsu.ac.in [mlsu.ac.in]

- 9. This compound - Nordic Biosite [nordicbiosite.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. biognost.com [biognost.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Sudan III-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Sudan III-d6, a deuterated analog of the fat-soluble dye Sudan III. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Chemical Identity and Description

This compound is an isotopically labeled form of Sudan III, where six hydrogen atoms on the naphthol ring have been replaced with deuterium. This modification results in a mass shift that allows it to be distinguished from its unlabeled counterpart in mass spectrometry, making it an excellent internal standard for the quantification of Sudan III.[1] It is classified as a weakly acidic azo dye and is utilized as a biological stain.[2]

Synonyms: 1-[[4-(Phenylazo)phenyl]azo]-2-naphthalenol-d6, Sudan 3-d6, 1-(p-Phenylazophenylazo)-2-naphthol-d6[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its application as an internal standard, ensuring it behaves similarly to the analyte of interest during sample preparation and analysis.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₀D₆N₄O | |

| Molecular Weight | 358.43 g/mol | |

| Appearance | Red Solid | |

| Melting Point | 197-199 °C | |

| Boiling Point | Not determined | |

| Solubility | Soluble in chloroform and ethyl acetate. |

Spectral Data

The mass spectral properties of this compound are fundamental to its function as an internal standard in mass spectrometry-based assays.

| Spectral Data Type | Value | Source |

| Precursor Ion (ESI-MS/MS) | m/z 359.2 | [1] |

| Product Ion (ESI-MS/MS) | m/z 162 | [1] |

Experimental Protocols

Synthesis of this compound

General Procedure:

-

Diazotization: A primary aromatic amine is reacted with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.[3]

-

Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then coupled with a deuterated, electron-rich aromatic compound, such as 2-naphthol-d6. This reaction forms the characteristic azo linkage (-N=N-).[3]

To synthesize this compound, the deuterium atoms are incorporated by using a deuterated version of one of the precursors, in this case, 2-naphthol-d6. The crude product is then purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

Determination of Melting Point

The melting point of an organic compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the this compound sample is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[1][4][5]

Determination of Solubility

Determining the solubility of this compound in various solvents is important for its use in analytical methods.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes

Procedure:

-

A known mass of this compound (e.g., 1 mg) is weighed and placed into a test tube.

-

A small, measured volume of the solvent of interest (e.g., 1 mL of chloroform) is added to the test tube.

-

The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

The sample is visually inspected for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

If the solid has not fully dissolved, incremental additions of the solvent are made, with vortexing after each addition, until the solid dissolves. The total volume of solvent required is recorded to determine the approximate solubility.[6][7][8]

Applications in Research

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Sudan III in various matrices, particularly in food safety analysis. Due to concerns about the illegal use of Sudan dyes as food additives, highly sensitive and accurate analytical methods are required for their detection.

The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability and accuracy of the quantitative results.

Visualizations

Experimental Workflow for this compound as an Internal Standard

The following diagram illustrates the typical workflow for using this compound as an internal standard in the analysis of a sample for the presence of Sudan III.

Caption: Workflow for the use of this compound as an internal standard.

Logical Relationship of Synthesis

This diagram outlines the logical steps in the synthesis of this compound.

Caption: Logical steps in the synthesis of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scbt.com [scbt.com]

- 3. This compound | 1014689-17-8 | Benchchem [benchchem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Synthesis of Deuterium-Labeled Sudan III

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterium-labeled Sudan III, a fat-soluble diazo dye. The strategic incorporation of deuterium isotopes into the Sudan III molecule serves as a valuable tool for various analytical and research applications, including its use as an internal standard in mass spectrometry-based quantification methods. This document outlines the synthetic pathways, experimental protocols, and quantitative data for the preparation of deuterated Sudan III analogs.

Introduction

Sudan III, structurally known as 1-((4-(phenylazo)phenyl)azo)-2-naphthalenol, is a lysochrome dye used for staining triglycerides in biological samples.[1][2] The synthesis of its isotopically labeled counterparts, particularly deuterium-labeled versions, is crucial for metabolic studies and for the accurate identification and quantification of this potentially carcinogenic compound in various matrices.[3][4] Deuterium labeling offers a stable isotopic signature with minimal impact on the chemical properties of the molecule, making it an ideal internal standard for sensitive analytical techniques.[5][6]

This guide details two primary strategies for the synthesis of deuterium-labeled Sudan III: labeling on the phenylazo moiety and labeling on the naphthol moiety.[3][7]

Synthetic Pathways

The synthesis of Sudan III and its deuterated analogs is typically achieved through a diazotization reaction followed by an azo coupling reaction.[7] The general approach involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, which then couples with an electron-rich aromatic compound like β-naphthol.[7]

For the synthesis of deuterium-labeled Sudan III, deuterated starting materials are employed. Two common isotopologues are Sudan III-d9 and Sudan III-d6.[3]

Synthesis of Sudan III-d9

Sudan III-d9 is synthesized by the coupling of 4-(phenylazo)aniline-d9 with β-naphthol. The synthesis of the deuterated precursor, 4-(phenylazo)aniline-d9, starts from aniline-d5.[3]

Synthesis of this compound

This compound is prepared by coupling unlabeled 4-(phenylazo)aniline with deuterated β-naphthol-d7.[3]

The following diagram illustrates the general synthetic workflow for producing deuterium-labeled Sudan III.

Caption: Synthetic workflow for deuterium-labeled Sudan III.

Quantitative Data

The synthesis of deuterated Sudan III analogs has been shown to proceed with high chemical yields and excellent isotopic enrichment.[3]

| Compound | Starting Materials | Yield | Deuterium Incorporation |

| Sudan III-d9 | 4-(Phenylazo)aniline-d9, β-Naphthol | 95% | 93.22% d9, 6.78% d8 |

| This compound | 4-(Phenylazo)aniline, β-Naphthol-d7 | Satisfactory yields reported | High degree of labeling |

Data sourced from Montanari et al. (2007).[3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of deuterium-labeled Sudan III, adapted from established procedures.[3]

General Procedure for Diazotization and Azo Coupling

-

Diazotization: A solution of the appropriate deuterated or unlabeled amine (e.g., 4-(phenylazo)aniline-d9 or 4-(phenylazo)aniline) (11 mmol) in concentrated hydrochloric acid (3.25 mL) and water (3 mL) is cooled to 0–5 °C.[3] A cooled solution of sodium nitrite (11 mmol) in water (4 mL) is added dropwise while maintaining the temperature between 0–5 °C.[3] The reaction mixture is stirred for a short period at this temperature to ensure the complete formation of the diazonium salt.

-

Azo Coupling: The freshly prepared diazonium salt solution is then added portion-wise to a cooled (0–5 °C) alkaline solution of the appropriate naphthol (deuterated or unlabeled β-naphthol). The pH of the coupling solution is maintained in the alkaline range to facilitate the electrophilic substitution on the naphthol ring.

-

Isolation and Purification: The resulting azo dye precipitates out of the solution as a colored solid. The precipitate is collected by filtration, washed with cold water, and then dried.[3] Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate, to obtain the final product with high purity.[3]

Synthesis of 4-(Phenylazo)aniline-d9

The precursor 4-(phenylazo)aniline-d9 is synthesized from aniline-d5. The process involves the formation of diazoaminobenzene-d10 as an intermediate, which then undergoes rearrangement to yield 4-(phenylazo)aniline-d9.[3]

Synthesis of β-Naphthol-d7

Deuterated β-naphthol-d7 can be prepared through hydrogen-deuterium exchange reactions on β-naphthol using a suitable deuterium source under appropriate catalytic conditions.

Characterization

The synthesized deuterium-labeled Sudan III compounds are characterized using standard analytical techniques to confirm their structure and isotopic purity.

-

¹H NMR Spectroscopy: The ¹H NMR spectra of the deuterated compounds show the absence of signals corresponding to the protons that have been replaced by deuterium when compared to the spectra of the unlabeled Sudan III.[3]

-

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to confirm the molecular weight of the deuterated Sudan III and to determine the degree of deuterium incorporation by analyzing the isotopic distribution of the molecular ion peak.[3] For Sudan III-d9, the calculated m/z for [M + H]⁺ is 362.1967, with the found value being 362.1978.[3]

Conclusion

This guide provides a detailed technical overview of the synthesis of deuterium-labeled Sudan III. The described methods allow for the efficient and high-yield production of Sudan III-d9 and this compound with excellent isotopic purity. These labeled compounds are indispensable tools for researchers and scientists in the fields of analytical chemistry, drug metabolism, and toxicology, enabling precise and accurate quantification of Sudan III in various samples.

References

- 1. Sudan III - Wikipedia [en.wikipedia.org]

- 2. mlsu.ac.in [mlsu.ac.in]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 1014689-17-8 | Benchchem [benchchem.com]

Sudan III-d6 CAS number and molecular weight

This document provides core technical data for Sudan III-d6, a deuterated form of the lipophilic bisazo dye, Sudan III. This isotopically labeled compound is often utilized as an internal standard in advanced analytical methodologies, such as mass spectrometry, to ensure precise quantification in complex matrices.

Physicochemical Data

The essential identifiers and properties for this compound are summarized below. The incorporation of six deuterium atoms increases the molecular weight by approximately 6 atomic mass units compared to the non-deuterated Sudan III.[1]

| Identifier | Value |

| CAS Number | 1014689-17-8[1][2] |

| Molecular Formula | C₂₂H₁₀D₆N₄O[2][3][4] |

| Molecular Weight | 358.43 g/mol [3][4] |

| Synonyms | 1-[[4-(Phenylazo)phenyl]azo]-2-naphthalenol-d6, Sudan 3-d6[2][3] |

Methodologies and Visualizations

-

Experimental Protocols: The data presented in this document are fundamental physicochemical properties of the compound. As this guide does not describe a specific experimental procedure or study, detailed experimental protocols are not applicable. The provided values are based on standardized calculations and analytical characterizations.

-

Logical Diagram: A visualization using Graphviz is not applicable for the presentation of discrete quantitative data points such as a CAS number and molecular weight. Such diagrams are best suited for illustrating workflows, signaling pathways, or complex relationships, which are not the subject of this technical sheet.

References

Sudan III-d6 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sudan III-d6, a deuterated analog of the lipophilic bisazo dye, Sudan III. Due to its structural similarity to the native compound, this compound serves as a critical internal standard for advanced analytical methodologies, particularly in the quantification of Sudan dyes in various matrices. This document outlines the key physicochemical properties, details the experimental protocols for its application, and illustrates the underlying principles of its use in quantitative analysis.

Quantitative Data Summary

The following table summarizes the key quantitative and identifying information for this compound, compiled from various suppliers and scientific resources.

| Parameter | Value | References |

| Chemical Name | 1-[[4-(Phenylazo)phenyl]azo]-2-naphthalenol-d6 | |

| Synonyms | Sudan 3-d6, Solvent Red 23-d6, Toney Red-d6 | [1] |

| CAS Number | 1014689-17-8 | [2] |

| Unlabeled CAS Number | 85-86-9 | [2] |

| Molecular Formula | C₂₂H₁₀D₆N₄O | [2][3] |

| Molecular Weight | 358.43 g/mol | [2][3] |

| Accurate Mass | 358.1701 | [2] |

| Purity | >98% (HPLC) | [4] |

| Appearance | Powder | [4] |

Experimental Protocols: Quantification of Sudan Dyes using LC-MS/MS

The primary application of this compound is as an internal standard in the quantification of Sudan dyes in food products and other materials using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for detecting these banned colorants.

2.1. Principle

This compound is chemically identical to Sudan III, except that six hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a higher molecular weight, allowing it to be distinguished from the native Sudan III by a mass spectrometer. When added to a sample at a known concentration, this compound experiences similar extraction efficiencies and ionization responses as the analyte of interest (Sudan III). By comparing the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.

2.2. Sample Preparation and Extraction

The following is a generalized protocol for the extraction of Sudan dyes from a solid food matrix, such as chili powder, for LC-MS/MS analysis.

-

Sample Weighing: Accurately weigh a homogenized sample (e.g., 1-5 g) into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

-

Extraction: Add an appropriate extraction solvent (e.g., acetonitrile or a mixture of tetrahydrofuran and methanol) and vortex or shake to ensure thorough mixing.

-

Centrifugation: Centrifuge the sample to separate the solid matrix from the solvent extract.

-

Solid Phase Extraction (SPE) Cleanup: The supernatant may be further purified using an SPE cartridge (e.g., Silica-based) to remove interfering matrix components.

-

Evaporation and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis.

2.3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used for the separation of these nonpolar azo dyes.

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid is commonly employed.

-

Injection Volume: Typically 5-10 µL of the reconstituted sample is injected.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Sudan III and this compound are monitored.

-

This compound Transition: 359 > 162 (quantitative ion)

-

-

2.4. Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the Sudan III standard to the peak area of the this compound internal standard against the concentration of the Sudan III standard. The concentration of Sudan III in the sample is then determined from this calibration curve using the measured peak area ratio from the sample analysis.

Visualizations

3.1. Experimental Workflow for Sudan Dye Analysis

Caption: General experimental workflow for the analysis of Sudan dyes.

3.2. Role of Internal Standard in Quantitative Analysis

References

Commercial Suppliers and Technical Applications of Sudan III-d6: A Guide for Researchers

Introduction to Sudan III-d6 and its Analytical Significance

This compound is the deuterated form of Sudan III, a fat-soluble azo dye. The strategic incorporation of six deuterium atoms into the Sudan III structure results in a molecule with a higher molecular weight (approximately 358.43 g/mol ) compared to its non-deuterated counterpart (approximately 352.39 g/mol ).[1][2][3] This key difference, without altering the chemical properties, makes this compound an excellent internal standard for use in quantitative analyses, particularly in mass spectrometry-based methods.[4] Its primary application lies in the accurate detection and quantification of Sudan dyes in various matrices, most notably in food products where these dyes are often illegal additives.[5] This guide provides an in-depth overview of commercial suppliers of this compound, its technical specifications, and a detailed experimental protocol for its use in a typical analytical workflow.

Commercial Availability and Specifications

Several chemical suppliers offer this compound for research and analytical purposes. The table below summarizes the key information for some of the prominent suppliers. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain the most accurate and up-to-date information on purity and other specifications.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Grade | Available Quantities |

| MedchemExpress | This compound, Sudan Red III-d6 | 1014689-17-8 | C₂₂H₁₀D₆N₄O | 358.43 | 93.04% (specific batch) | 1 mg, 5 mg, 10 mg |

| Benchchem | This compound | 1014689-17-8 | C₂₂H₁₀D₆N₄O | 358.434 | Not specified | Not specified |

| Santa Cruz Biotechnology | This compound | 1014689-17-8 | C₂₂H₁₀D₆N₄O | 358.43 | Not specified | Not specified |

| Nordic Biosite | This compound, Sudan Red III-d6 | 1014689-17-8 | C₂₂H₁₀D₆N₄O | 358.43 | Not specified | 5 mg |

| LGC Standards | This compound | 1014689-17-8 | C₂₂H₁₀D₆N₄O | 358.43 | Not specified | 10 mg, 100 mg |

| USBio | This compound | Not specified | C₂₂H₁₀D₆N₄O | 358.43 | Highly Purified | 10mg |

Note: This information is based on publicly available data and may be subject to change. Purity, in particular, can vary between batches.

Experimental Protocol: Quantification of Sudan Dyes in Food Matrices using this compound as an Internal Standard

The following protocol is a representative example of how this compound is used as an internal standard for the quantification of Sudan dyes in food samples, such as chili powder, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Reagents and Materials:

-

This compound (from a commercial supplier)

-

Reference standards for Sudan I, II, III, and IV

-

Acetonitrile (HPLC grade)

-

Formic acid (reagent grade)

-

Deionized water

-

Homogenized food sample (e.g., chili powder)

-

Solid Phase Extraction (SPE) cartridges (e.g., Silica-based)

-

n-Hexane (HPLC grade)

2. Preparation of Standard Solutions:

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of Sudan I, II, III, and IV in acetonitrile.

-

Working Standards: Spike a known amount of the internal standard stock solution into each calibration standard to achieve a final concentration of, for example, 20 ng/mL of this compound.

3. Sample Preparation:

-

Weigh 1 gram of the homogenized food sample into a centrifuge tube.

-

Add a known volume of the this compound internal standard stock solution to the sample.

-

Add 10 mL of acetonitrile to the tube.

-

Shake or vortex the mixture vigorously for 10 minutes to extract the dyes.

-

Centrifuge the sample to pellet the solid material.

-

Collect the acetonitrile supernatant.

4. Sample Clean-up (using Solid Phase Extraction):

-

Condition an SPE cartridge by passing n-hexane through it.

-

Load the acetonitrile extract onto the conditioned SPE cartridge.

-

Wash the cartridge with n-hexane to remove interfering non-polar compounds.

-

Elute the Sudan dyes and the internal standard from the cartridge with a suitable solvent, such as a mixture of n-hexane and acetone.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with formic acid and acetonitrile is commonly employed.

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Sudan III: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 353.2 -> 162.1).

-

This compound: Monitor the transition from the deuterated precursor ion to a specific product ion (e.g., m/z 359.2 -> 162.1).[6]

-

-

6. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of each Sudan dye standard to the peak area of the internal standard (this compound) against the concentration of the standard.

-

Determine the concentration of the Sudan dyes in the food sample by calculating the peak area ratio of the analyte to the internal standard in the sample and interpolating the concentration from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for using this compound as an internal standard and the logical relationship of its application in quantitative analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. usbio.net [usbio.net]

- 4. This compound | 1014689-17-8 | Benchchem [benchchem.com]

- 5. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov.tw [fda.gov.tw]

The Gold Standard of Quantification: An In-depth Technical Guide to Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of Isotope Dilution Mass Spectrometry (IDMS), a definitive analytical technique for the precise and accurate quantification of molecules. Recognized for its high metrological standing, IDMS is an indispensable tool in research, clinical diagnostics, and throughout the drug development pipeline, from discovery to preclinical and clinical studies.[1] This document details the theoretical underpinnings, experimental protocols, and data analysis workflows, offering a robust resource for professionals seeking to leverage the power of IDMS.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard, or "spike," to a sample containing the analyte of interest.[1][2] This isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). The fundamental principle of IDMS is the measurement of the change in the isotopic ratio of the analyte after the addition of the spike.[1][2]

The key advantage of IDMS is that the quantification is based on the ratio of the signal from the naturally occurring analyte to the signal from the isotopically labeled internal standard, rather than on the absolute signal intensity of the analyte.[1] This makes the method inherently robust and corrects for variations in sample preparation, chromatographic separation, and ionization efficiency in the mass spectrometer.[3] Consequently, IDMS can significantly reduce the uncertainty of measurement results, often from 5% in typical chromatographic analyses to 1% or better.[1]

The concentration of the analyte in the original sample is calculated using the measured isotope ratio of the mixture, the known amount and isotopic enrichment of the added spike, and the mass of the sample.[2]

The Isotope Dilution Mass Spectrometry Workflow

The successful implementation of an IDMS experiment involves a series of well-defined steps, from sample preparation to data analysis. The general workflow is applicable to a wide range of analytes, including small molecule drugs, metabolites, and large molecule biotherapeutics.

Quantitative Data Presentation

The following tables summarize typical quantitative data from validated IDMS or analogous LC-MS/MS methods for the analysis of pharmaceuticals, showcasing the high level of performance achievable with this technique.

Table 1: Method Validation Data for Olanzapine in Human Plasma

| Parameter | Result |

| Linearity Range | 1 - 20 ng/mL |

| Correlation Coefficient (r²) | 0.9976 |

| Mean Recovery | 90.08% |

| Intra-day Precision (%RSD) | < 11.60% |

| Inter-day Precision (%RSD) | < 11.60% |

| Accuracy (% bias) | < 1.66% |

| Data sourced from a study on the quantification of olanzapine in human plasma using LC-MS/MS with an internal standard.[2] |

Table 2: Method Validation Data for Atorvastatin and its Metabolites in Human Plasma

| Parameter | Atorvastatin | o-hydroxyatorvastatin | p-hydroxyatorvastatin |

| Linearity Range | 0.1 - 20 ng/mL | 0.1 - 20 ng/mL | 0.1 - 20 ng/mL |

| LLOQ | 100 pg/mL | 100 pg/mL | 100 pg/mL |

| Mean Recovery | 54.2 ± 3.2% | 50.1 ± 3.8% | 65.2 ± 3.6% |

| Intra-day Precision (%RSD) | < 6.6% | < 6.6% | < 6.6% |

| Inter-day Precision (%RSD) | < 6.6% | < 6.6% | < 6.6% |

| Accuracy (% bias) | within ±4.3% | within ±4.3% | within ±4.3% |

| Data from a validated LC-MS/MS method for the simultaneous quantification of atorvastatin and its active metabolites.[4][5] |

Table 3: Method Validation Data for Enrofloxacin in Chicken Plasma

| Parameter | Result |

| Linearity Range | 100 - 200 µg/mL |

| Mean Recovery | 90.07 ± 0.89% |

| Intra-day Precision (%RSD) | 0.52% |

| Inter-day Precision (%RSD) | 0.44% |

| Accuracy | 98.51% |

| Data derived from a validation study for the determination of enrofloxacin in chicken plasma.[6] |

Experimental Protocols

This section provides detailed methodologies for key IDMS experiments relevant to drug development professionals.

Protocol 1: Quantification of a Small Molecule Drug (e.g., Olanzapine) in Human Plasma

Objective: To accurately determine the concentration of Olanzapine in human plasma samples for pharmacokinetic studies.

Materials:

-

Human plasma samples

-

Olanzapine analytical standard

-

Olanzapine-d3 (isotopically labeled internal standard)

-

Methyl tert-butyl ether (MTBE)

-

Formic acid

-

Acetonitrile (ACN)

-

Water, HPLC grade

-

ACE C18 column (or equivalent)

-

LC-MS/MS system (e.g., triple quadrupole)

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of olanzapine and olanzapine-d3 in a suitable organic solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of olanzapine (e.g., 1-20 ng/mL).[2]

-

Prepare QC samples at low, medium, and high concentrations in blank plasma.

-

-

Sample Preparation (Liquid-Liquid Extraction - LLE):

-

To 400 µL of plasma sample (unknown, standard, or QC), add a fixed amount of the olanzapine-d3 internal standard solution.

-

Vortex briefly to mix.

-

Add a suitable volume of MTBE for extraction.

-

Vortex vigorously for several minutes to ensure thorough mixing and extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Mass Spectrometry (Positive ESI, Multiple Reaction Monitoring - MRM):

-

Monitor the specific precursor-to-product ion transitions for olanzapine (e.g., m/z 313.1 > 256.1) and olanzapine-d3.[2]

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of olanzapine to olanzapine-d3.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of olanzapine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: Quantification of a Therapeutic Protein via a Surrogate Peptide

Objective: To quantify a therapeutic protein (e.g., a monoclonal antibody) in a biological matrix by targeting a unique tryptic peptide.

Materials:

-

Biological matrix (e.g., serum) containing the therapeutic protein

-

Recombinant therapeutic protein standard

-

Isotopically labeled synthetic peptide corresponding to a unique tryptic fragment of the therapeutic protein (internal standard)

-

Denaturing buffer (e.g., urea-based)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Trypsin (sequencing grade)

-

LC-MS/MS system (e.g., high-resolution mass spectrometer)

Procedure:

-

Preparation of Standards and QCs:

-

Prepare a stock solution of the therapeutic protein standard.

-

Prepare a stock solution of the isotopically labeled peptide internal standard.

-

Create calibration standards by spiking the biological matrix with known concentrations of the therapeutic protein.

-

Prepare QC samples at different concentration levels.

-

-

Sample Preparation (Bottom-up Proteomics):

-

To a known volume of the sample, add the isotopically labeled peptide internal standard.

-

Add denaturing buffer and incubate to unfold the proteins.

-

Add the reducing agent and incubate to break disulfide bonds.

-

Add the alkylating agent and incubate in the dark to cap the free thiols.

-

Dilute the sample to reduce the denaturant concentration to a level compatible with trypsin activity.

-

Add trypsin and incubate at 37°C for a specified time (e.g., overnight) to digest the proteins into peptides. The digestion time should be optimized to ensure complete and reproducible cleavage.[1]

-

Stop the digestion by adding an acid (e.g., formic acid).

-

Clean up the peptide mixture using solid-phase extraction (SPE) to remove salts and other interfering substances.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Use a reversed-phase column suitable for peptide separations.

-

Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid.

-

-

Mass Spectrometry (MRM or High-Resolution MS):

-

Monitor the specific precursor-to-product ion transitions for the surrogate peptide and its isotopically labeled counterpart.

-

-

-

Data Analysis:

-

Follow the same data analysis steps as outlined in Protocol 1, using the peak areas of the surrogate peptide and the labeled peptide standard.

-

Logical Relationships in IDMS-Based Drug Development

The application of IDMS in drug development follows a logical progression, from initial method development to its application in crucial pharmacokinetic studies.

Conclusion

Isotope Dilution Mass Spectrometry stands as a cornerstone of quantitative bioanalysis. Its inherent accuracy, precision, and robustness make it the preferred method for generating high-quality data in regulated environments and for critical decision-making in drug development. By understanding and implementing the principles and protocols outlined in this guide, researchers and scientists can confidently apply IDMS to a wide array of quantitative challenges, ultimately contributing to the development of safer and more effective medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Indispensable Role of Deuterium-Labeled Internal Standards: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex biological matrices is paramount. This in-depth technical guide explores the core principles and practical applications of deuterium-labeled internal standards, a cornerstone of modern bioanalytical chemistry, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS).

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (²H or D), serve as ideal internal standards for quantitative analysis. Their near-identical physicochemical properties to the analyte of interest, coupled with a distinct mass difference, allow for the correction of variability throughout the analytical workflow, from sample preparation to instrumental analysis. This guide will delve into the quantitative advantages, detailed experimental methodologies, and broader applications of these powerful analytical tools.

Core Principles and Quantitative Advantages

The fundamental principle behind using a deuterium-labeled internal standard (IS) is that it behaves identically to the analyte during extraction, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[1][2] This co-eluting, mass-differentiated analog effectively normalizes for variations in sample preparation, injection volume, and matrix effects, which are significant sources of error in bioanalytical methods.[1][3]

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix, are a primary challenge in LC-MS-based bioanalysis.[3] A deuterium-labeled IS experiences the same matrix effects as the analyte, ensuring that the ratio of their signals remains constant, leading to more accurate and reliable quantification.[3]

Data Presentation: Quantitative Performance Metrics

The use of deuterium-labeled internal standards significantly enhances the precision and accuracy of bioanalytical methods. The following tables summarize quantitative data from various studies, comparing key validation parameters for methods with and without the use of these standards.

| Analyte | Internal Standard Type | Matrix | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Reference |

| Lapatinib | Analog (Zileuton) | Pooled Human Plasma | 90-110 | < 11 | Variable (29-70) | Not significant | [4] |

| Lapatinib | Deuterium-labeled (Lapatinib-d3) | Pooled Human Plasma | 90-110 | < 11 | Consistent | Not significant | [4] |

| Sirolimus | Analog (Desmethoxyrapamycin) | Whole Blood | Higher Bias | 7.6-9.7 | - | Variable | [1] |

| Sirolimus | Deuterium-labeled (Sirolimus-d3) | Whole Blood | Lower Bias | 2.7-5.7 | - | Minimized | [1] |

| Kahalalide F | Analog (Butyric acid analogue) | Plasma | 96.8 (Mean Bias) | 8.6 | - | - | [5] |

| Kahalalide F | Deuterium-labeled | Plasma | 100.3 (Mean Bias) | 7.6 | - | - | [5] |

Table 1: Comparison of Accuracy and Precision. This table highlights the improved accuracy (closer to 100%) and precision (lower relative standard deviation, %RSD) achieved when using deuterium-labeled internal standards compared to structural analogs.

| Analyte | Internal Standard Type | Matrix | Linearity (r²) | LLOQ (pg/mL) | Reference |

| Venetoclax | Deuterium-labeled (Venetoclax-D8) | Human Plasma | ≥ 0.9997 | 10.0 | [6] |

| Etimicin | Deuterated reagent | Human Serum | > 0.99 | 50.0 (ng/mL) | [7] |

| Etimicin | Deuterated reagent | Human Urine | > 0.99 | 50.0 (ng/mL) | [7] |

Table 2: Linearity and Lower Limit of Quantification (LLOQ). The use of deuterium-labeled internal standards contributes to excellent linearity over a wide dynamic range and enables low limits of quantification.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful implementation of deuterium-labeled internal standards in bioanalytical workflows. Below are representative methodologies for the quantification of a small molecule drug in plasma and the use of a deuterium-labeled tracer for metabolic flux analysis.

Protocol 1: Quantification of Venetoclax in Human Plasma using a Deuterium-Labeled Internal Standard

This protocol is adapted from a validated HPLC-ESI-Tandem Mass Spectrometric method.[6]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Venetoclax-D8 internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 10 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

-

LC System: HPLC system (e.g., Agilent, Waters).

-

Column: Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm.

-

Mobile Phase: Isocratic mixture of Methanol and 5mM Ammonium acetate (70:30 v/v).

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 10 µL.

-

MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Venetoclax: m/z 868.12 → 321.54.

-

Venetoclax-D8 (IS): m/z 876.9 → 329.7.

-

Protocol 2: Tracing Glucose Metabolism in Cancer Cells using Deuterium-Labeled Glucose

This protocol outlines a general workflow for a stable isotope-resolved metabolomics (SIRM) experiment.

1. Cell Culture and Labeling:

-

Culture cancer cells to mid-log phase in standard growth medium.

-

Replace the standard medium with a medium containing [6,6-²H₂]-glucose as the sole glucose source.

-

Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the deuterium label into downstream metabolites.

2. Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

3. LC-MS/MS Analysis for Metabolite Profiling:

-

LC System: UHPLC system with a column suitable for polar metabolite separation (e.g., HILIC).

-

MS System: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Data Acquisition: Full scan mode to detect all labeled and unlabeled metabolites.

-

Data Analysis: Utilize metabolomics software to identify and quantify the isotopologues of key metabolites (e.g., lactate, citrate, glutamate) to determine the flux through different metabolic pathways.

Mandatory Visualizations: Diagrams of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of deuterium-labeled compounds.

Caption: A typical bioanalytical workflow incorporating a deuterium-labeled internal standard.

Caption: Elucidation of glucose metabolism using a deuterium-labeled tracer.

Broader Applications in Drug Development and Beyond

Beyond their critical role as internal standards in quantitative bioanalysis, deuterium-labeled compounds are invaluable tools in various stages of drug discovery and development.

-

Metabolic Pathway Elucidation: As demonstrated in the glucose metabolism example, deuterium-labeled substrates can be used to trace the fate of molecules through complex metabolic networks.[4][5][8][9] This is instrumental in understanding disease pathology and the mechanism of action of drugs.

-

Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Deuterium labeling can be used to differentiate an administered drug from its endogenous counterparts and to track the formation of metabolites.

-

Improving Metabolic Stability: The "deuterium effect," where the replacement of hydrogen with deuterium can slow the rate of metabolic reactions, is being explored as a strategy to improve the pharmacokinetic profiles of drug candidates.

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. mdpi.com [mdpi.com]

- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioanalytical method validation: Topics by Science.gov [science.gov]

- 9. Impact of Sample Matrix on Accuracy of Peptide Quantification: Assessment of Calibrator and Internal Standard Selection and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of Sudan Dyes Using Sudan III-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan dyes are synthetic, fat-soluble azo dyes used industrially for coloring plastics, oils, waxes, and other materials.[1][2] Due to their potential carcinogenicity and genotoxicity, they are classified as Group 3 carcinogens by the International Agency for Research on Cancer (IARC) and are banned for use as food additives in many countries, including the European Union and the United States.[1][2][3] Despite these prohibitions, the illegal adulteration of food products, such as chili powder, paprika, and palm oil, with Sudan dyes to enhance their color remains a significant food safety concern.[1][3][4]

Accurate and reliable analytical methods are crucial for the detection and quantification of Sudan dyes in complex food matrices. The use of an isotopically labeled internal standard, such as Sudan III-d6, is a critical component of robust analytical methodologies. This compound is chemically identical to Sudan III but contains deuterium atoms, resulting in a higher molecular mass.[5] This allows it to be distinguished by mass spectrometry while exhibiting similar chemical and physical properties during sample preparation and analysis. The primary advantage of using this compound is its ability to compensate for variations in sample extraction, cleanup, and instrument response, thereby significantly improving the accuracy and precision of quantification.[5] This application note provides a detailed protocol for the analysis of Sudan dyes in food matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound as an internal standard is based on the principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of the isotopically labeled standard is added to the sample at the beginning of the analytical process. Because this compound behaves identically to the native Sudan III during extraction, cleanup, and ionization, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard.[5] The mass spectrometer can differentiate between the native analyte and the labeled standard due to their mass difference. By measuring the ratio of the signal from the native analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.[5]

Experimental Protocols

This section details the methodologies for the analysis of Sudan dyes in food samples using HPLC-MS/MS with this compound as an internal standard.

Sample Preparation: Extraction and Cleanup

The choice of extraction and cleanup method depends on the sample matrix. A common and effective method for spices like chili powder is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. For oily matrices like palm oil, a solid-phase extraction (SPE) cleanup is often employed.

a) QuEChERS Extraction for Spices (e.g., Chili Powder)

-

Weigh 2 grams of the homogenized spice sample into a 50 mL centrifuge tube.[1]

-

Add 8 mL of water and vortex for 30 seconds to moisten the sample.[1]

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1.5 g sodium citrate).[1]

-

Shake vigorously for 1 minute.[1]

-

Centrifuge at 4000 rpm for 5 minutes.[1]

-

Transfer the supernatant (acetonitrile layer) into a clean tube for analysis or further cleanup if necessary.[1]

b) Solid-Phase Extraction (SPE) for Oily Matrices (e.g., Palm Oil)

-

Dissolve a known amount of the oil sample in a non-polar solvent like hexane.

-

Add a known amount of this compound internal standard solution.

-

Condition a silica SPE cartridge (e.g., 1 g, 6 mL) with hexane.[6]

-

Load the sample solution onto the SPE cartridge.

-

Wash the cartridge with hexane to remove the bulk of the oil matrix.

-

Elute the Sudan dyes with a more polar solvent mixture, such as 90:10 ethyl acetate:methanol.[3]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol) for HPLC-MS/MS analysis.[3]

HPLC-MS/MS Analysis

a) Chromatographic Conditions

-

HPLC System: An ACQUITY UPLC I-Class or equivalent system.[4]

-

Column: A C18 reversed-phase column (e.g., CORTEC C18, 1.6 µm, 2.1 mm × 15 cm) is commonly used.[6]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[7]

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Column Temperature: Maintained at around 40-45 °C.[3]

-

Injection Volume: 5-10 µL.

b) Mass Spectrometry Conditions

-

Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Xevo TQ-S micro).[4]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5]

-

MRM Transitions: Specific precursor and product ions for each Sudan dye and the internal standard are monitored.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of Sudan dyes using this compound as an internal standard.

Table 1: Method Performance Parameters

| Parameter | Sudan I | Sudan II | Sudan III | Sudan IV | Reference |

| LOD (µg/kg) | 0.7 | 0.5 | 0.7 | 1.0 | [3] |

| LOQ (mg/kg) | 0.04 - 0.12 (for a mix of azo dyes) | 0.04 - 0.12 (for a mix of azo dyes) | 0.04 - 0.12 (for a mix of azo dyes) | 0.04 - 0.12 (for a mix of azo dyes) | [8] |

| Recovery (%) | 88 - 100 | 89 - 104 | 89 - 93 | 66 - 79 | [3] |

| Repeatability (RSD%) | 0.8 - 7.7 (for a mix of azo dyes) | 0.8 - 7.7 (for a mix of azo dyes) | 0.8 - 7.7 (for a mix of azo dyes) | 0.8 - 7.7 (for a mix of azo dyes) | [4] |

| Reproducibility (RSD%) | 1.6 - 7.7 (for a mix of azo dyes) | 1.6 - 7.7 (for a mix of azo dyes) | 1.6 - 7.7 (for a mix of azo dyes) | 1.6 - 7.7 (for a mix of azo dyes) | [4] |

Table 2: Example MRM Transitions for Sudan Dyes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Sudan I | 249.1 | 156.1 | - | [2] |

| Sudan II | 277.1 | 121.0 | - | [2] |

| Sudan III | 353.2 | 156.0 | - | [2] |

| This compound (I.S.) | 359.0 | 162.0 | 50 | [6] |

| Sudan IV | 381.1 | 225.0 | - | [2] |

| Sudan IV-d6 (I.S.) | 387.0 | 225.0 | 50 | [6] |

Note: Collision energies can vary depending on the instrument and should be optimized.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Sudan dyes using an internal standard.

Caption: Workflow for Sudan Dye Analysis using an Internal Standard.

Conclusion

The use of this compound as an internal standard in conjunction with HPLC-MS/MS provides a highly accurate, sensitive, and reliable method for the quantification of Sudan dyes in various food matrices. The isotope dilution approach effectively mitigates matrix effects and compensates for analyte loss during sample preparation, which is crucial for achieving high-quality data in trace-level analysis of food contaminants. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers, scientists, and professionals in drug development and food safety for the implementation of robust analytical methods for Sudan dye monitoring.

References

- 1. lcms.cz [lcms.cz]

- 2. shoko-sc.co.jp [shoko-sc.co.jp]

- 3. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. This compound | 1014689-17-8 | Benchchem [benchchem.com]

- 6. fda.gov.tw [fda.gov.tw]

- 7. scirp.org [scirp.org]

- 8. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sudan Dye Analysis in Spices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of illegal Sudan dyes in various spice matrices. The methodologies outlined are based on established and validated techniques to ensure reliable and accurate detection and quantification.

Introduction

Sudan dyes are synthetic, oil-soluble azo dyes that are not permitted for use as food additives due to their potential carcinogenicity and genotoxicity.[1][2] Despite being banned in many countries, they have been illegally used to enhance the color of spices and other food products.[2] Robust and sensitive analytical methods are crucial for monitoring the presence of these contaminants in the food supply chain. This document details various sample preparation techniques, which are critical for removing interfering matrix components and concentrating the target analytes prior to instrumental analysis.

Experimental Workflow

The general workflow for the analysis of Sudan dyes in spices involves sample preparation followed by instrumental analysis, typically using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS/MS).[3]

References

Application Notes and Protocols for the Determination of Sudan III-d6 in Food Matrices

These application notes provide a comprehensive protocol for the quantitative analysis of Sudan III, with Sudan III-d6 as an internal standard, in various food products. The methodology is primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for detecting trace levels of contaminants in complex food matrices. Sudan dyes, including Sudan III, are synthetic, fat-soluble colorants that are banned as food additives in many countries due to their potential carcinogenicity.[1][2] The use of a deuterated internal standard like this compound is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.

Analytical Principle

The core of this method involves extracting the Sudan dyes from the food sample, purifying the extract to remove interfering substances, and then analyzing it using LC-MS/MS.[3] The chromatographic separation is typically achieved on a C18 column, and detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2][3][4]

Data Presentation

The performance of the analytical method is summarized in the tables below, providing key quantitative parameters for the analysis of Sudan dyes.

Table 1: LC-MS/MS Parameters for Sudan Dyes and Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Sudan I | 249.1 | 156.1 | 50 | 20 |

| Sudan II | 277.1 | 121.1 | 50 | 30 |

| Sudan III | 353.2 | 156.1 | 50 | 25 |

| Sudan IV | 381.2 | 224.1 | 50 | 22 |

| Sudan I-d5 (I.S.) | 254.1 | 156.1 | 50 | 20 |

| Sudan II-d6 (I.S.) | 283.1 | 121.1 | 50 | 30 |

| This compound (I.S.) | 359.2 | 162.1 | 50 | 25 |

| Sudan IV-d6 (I.S.) | 387.2 | 225.1 | 50 | 25 |

| Data sourced from a method for the determination of Sudan dyes in foods.[3] |

Table 2: Method Performance Data for Sudan Dyes in Food Matrices

| Analyte | Matrix | Limit of Quantification (LOQ) | Recovery (%) |

| Sudan I | Chili Products, Edible Rose Petals | 4 ppb[3] | - |

| Sudan II | Chili Products, Edible Rose Petals | 4 ppb[3] | - |

| Sudan III | Chili Products, Edible Rose Petals | 4 ppb [3] | 60-95 (in Chili Powder) [1] |

| Sudan IV | Chili Products, Edible Rose Petals | 10 ppb[3] | - |

| Sudan Dyes (general) | Spices | 0.125 mg/kg | 93.8 - 115.2[5] |

| Sudan Dyes (general) | Tomato Sauce | 0.1 - 1.7 µg/Kg (LOD) | - |

| Note: Recovery data for Sudan III in chili powder was obtained from a similar QuEChERS extraction method.[1] |

Experimental Protocols

The following protocols detail the necessary steps for sample preparation and analysis.

Reagents and Materials

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), n-Hexane (reagent grade), Diethyl ether (reagent grade), Tetrahydrofuran (reagent grade), Formic acid (reagent grade).[3]

-

Standards: Sudan III and this compound reference standards.[3]

-

Solid Phase Extraction (SPE): Silica-based cartridges (e.g., Sep-Pak Silica, 1 g, 6 mL).[3]

-

Other Chemicals: Sodium chloride, Magnesium sulfate anhydrous, Sodium citrate.[1][6]

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Accurately weigh approximately 10 mg of each Sudan dye standard and internal standard (this compound) into separate 100 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile. Store at 4°C.[3]

-

Working Standard Solution (1 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with acetonitrile.

-

Internal Standard Spiking Solution (0.1 µg/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 0.1 µg/mL.[3]

Sample Preparation: Extraction and Cleanup

This protocol is suitable for chili products and edible rose petals.[3]

-

Homogenization: Homogenize the food sample to ensure uniformity.

-

Extraction:

-

Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 0.1 mL of the 0.1 µg/mL this compound internal standard solution.[3]

-

Add 5 mL of a 4:1 (v/v) mixture of tetrahydrofuran and methanol.[3]

-

Vortex for 1 minute and then shake for 10 minutes.

-

Centrifuge at >5000 x g for 5 minutes.

-

Transfer the supernatant to a new tube.

-

-

Purification by Solid Phase Extraction (SPE):

-

Condition a silica SPE cartridge with 10 mL of n-hexane.[3]

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with 10 mL of a 9:1 (v/v) mixture of n-hexane and diethyl ether.

-

Elute the analytes with 10 mL of a 1:1 (v/v) mixture of n-hexane and diethyl ether.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of acetonitrile for LC-MS/MS analysis.[3]

-

LC-MS/MS Analysis

-

LC Column: C18 column (e.g., CORTEC C18, 1.6 µm, 2.1 mm × 15 cm).[3]

-

Mobile Phase:

-

Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Injection Volume: 5 µL.[3]

-

Ion Source: Electrospray Ionization (ESI) in positive mode.[3]

-

MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.

Mandatory Visualization

The following diagrams illustrate the key workflows in this analytical protocol.

Caption: Experimental workflow for the analysis of this compound in food samples.

Caption: Logical flow of the LC-MS/MS analysis for this compound.

References

Application Notes and Protocols for Sudan III-d6 Solution Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of Sudan III-d6 solutions, intended for use as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. Adherence to these guidelines will help ensure the accuracy and reliability of quantitative analyses.

Introduction

This compound is the deuterated form of Sudan III, a lipophilic azo dye. It is commonly used as an internal standard in analytical chemistry to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative methods for the detection of Sudan dyes and other analytes.[1] Proper preparation and handling of this compound solutions are critical for obtaining reliable analytical results.

Data Presentation

Table 1: Solubility of Sudan III (as a proxy for this compound)

| Solvent | Solubility | Reference |

| Chloroform | 1 mg/mL | [2] |

| Toluene | 1 mg/mL | [2] |

| Ethanol | 2 mg/mL | [2] |

| Isopropanol | Saturated solutions can be prepared | [2] |

| Acetonitrile | Sufficient for preparing standard solutions | [1] |

| Water | < 0.1 mg/mL | [2] |

Table 2: Recommended Storage Conditions and Stability

| Solution Type | Solvent | Concentration | Storage Temperature | Stability |

| Powder | N/A | N/A | -20°C or 4°C | Up to 3 years at -20°C, 2 years at 4°C |

| Stock Solution | Acetonitrile | ~100 µg/mL | 4°C | Store in the dark. Recommended to be prepared fresh, but may be stable for up to 6 months. |

| Working Solution | Acetonitrile | 0.1 µg/mL | 4°C | Recommended to be prepared fresh weekly from the stock solution. |

Experimental Protocols

Materials and Reagents

-

This compound (solid)

-

Acetonitrile (HPLC or LC-MS grade)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Analytical balance

-

Amber glass vials for storage

Preparation of this compound Stock Solution (~100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound powder using an analytical balance.

-

Quantitatively transfer the weighed powder to a 100 mL volumetric flask.

-

Add a small volume of acetonitrile to the flask and sonicate for 5-10 minutes to dissolve the solid completely.

-

Once dissolved, dilute to the mark with acetonitrile.

-

Mix the solution thoroughly by inverting the flask several times.

-

Transfer the stock solution to an amber glass vial for storage.

-

Label the vial clearly with the compound name, concentration, solvent, preparation date, and expiry date.

Preparation of this compound Working Solution (0.1 µg/mL)

-

Allow the stock solution to equilibrate to room temperature.

-

Using a calibrated pipette, transfer 100 µL of the ~100 µg/mL stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with acetonitrile.

-

Mix the solution thoroughly.

-

This working solution is now ready for use in spiking samples and standards.

Quality Control

-

Purity Check: The purity of the solid this compound should be confirmed by the supplier's certificate of analysis.

-

Concentration Verification: The concentration of the freshly prepared stock solution can be verified by a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS against a certified reference material if available.

-

Stability Monitoring: The stability of the stock solution should be monitored over time. This can be done by comparing the response of an aged solution to a freshly prepared one. A significant deviation (e.g., >10-15%) may indicate degradation.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and organic solvents.

-

Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

Visualizations

Caption: Workflow for this compound solution preparation and quality control.

Caption: Key factors influencing the stability of this compound solutions.

References

Application of Sudan III-d6 in Regulatory Compliance Testing for Food Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan dyes, a group of synthetic, oil-soluble azo dyes, are classified as Group 3 carcinogens by the International Agency for Research on Cancer (IARC).[1][2] Despite being banned as food additives in numerous countries, including the European Union and the United States, their illegal use to enhance the color of food products like chili powder, palm oil, and sauces remains a significant food safety concern.[1][3][4][5] Regulatory compliance testing is therefore crucial to prevent these illicit dyes from entering the food chain. The deuterated internal standard, Sudan III-d6, plays a pivotal role in the accurate and reliable quantification of Sudan III in complex food matrices, ensuring robust analytical surveillance.

This compound is a stable isotope-labeled version of Sudan III. Its near-identical chemical and physical properties to the parent compound ensure it behaves similarly during sample extraction, chromatography, and ionization.[6] This allows for the correction of matrix effects and variations in analytical response, which is essential for accurate quantification in complex samples. The primary analytical technique for the detection of Sudan dyes is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method.[6]

Application Notes

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of Sudan III in various food matrices. Its use is critical for:

-